Pyridin-4-yl diethylcarbamate Pyridin-4-yl diethylcarbamate
Brand Name: Vulcanchem
CAS No.: 98976-69-3
VCID: VC14220309
InChI: InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Pyridin-4-yl diethylcarbamate

CAS No.: 98976-69-3

Cat. No.: VC14220309

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Pyridin-4-yl diethylcarbamate - 98976-69-3

Specification

CAS No. 98976-69-3
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name pyridin-4-yl N,N-diethylcarbamate
Standard InChI InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3
Standard InChI Key HFJXKVVIWYQHFI-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)OC1=CC=NC=C1

Introduction

Structural and Molecular Characteristics

Pyridin-4-yl diethylcarbamate (IUPAC name: diethyl (pyridin-4-yloxy)carbamate) possesses the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 202.23 g/mol. Its structure comprises a pyridine ring with a diethylcarbamate group (-O(CO)NEt₂) at the 4-position. The electron-withdrawing nature of the pyridine nitrogen and the steric effects of the diethyl groups influence its reactivity and solubility.

Key Structural Features:

  • Pyridine Ring: The aromatic heterocycle provides a planar framework, facilitating π-π interactions in biological systems.

  • Diethylcarbamate Group: The carbamate linkage (-O(CO)N-) introduces polarity, while the ethyl substituents enhance lipophilicity compared to methyl analogs .

Synthetic Methodologies

Condensation of 4-Hydroxypyridine with Diethylcarbamoyl Chloride

The most plausible synthesis route mirrors methods used for pyridin-3-yl dimethylcarbamate , adjusted for the 4-position and diethyl substituents:

  • Reaction Setup:

    • Dissolve 4-hydroxypyridine (1.0 equiv) in anhydrous dichloromethane.

    • Add diethylcarbamoyl chloride (1.2 equiv) dropwise under nitrogen.

    • Introduce potassium hydroxide (1.5 equiv) as a base to neutralize HCl byproducts.

  • Reaction Conditions:

    • Stir at room temperature for 12–24 hours.

    • Monitor progress via thin-layer chromatography (TLC).

  • Workup:

    • Wash the organic layer with water, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Theoretical Yield: 70–85%, assuming optimal conditions.

Alternative Routes

  • Transesterification: React 4-hydroxypyridine with diethyl carbonate under acidic or basic catalysis.

  • Enzymatic Synthesis: Use lipases to catalyze carbamate formation, though this remains unexplored for pyridine derivatives.

Physicochemical Properties

While experimental data for pyridin-4-yl diethylcarbamate are unavailable, properties can be extrapolated from its dimethyl analog (CAS 51581-32-9) :

PropertyPyridin-3-yl Dimethylcarbamate Pyridin-4-yl Diethylcarbamate (Estimated)
Density (g/cm³)1.2 ± 0.11.1 ± 0.1
Boiling Point (°C)258.0 ± 22.0275–290
LogP0.441.2–1.5
Solubility in WaterLowVery low

Rationale for Estimates:

  • Increased Lipophilicity: Diethyl groups elevate LogP compared to dimethyl analogs.

  • Boiling Point: Higher molecular weight and van der Waals interactions suggest elevated boiling points.

Chemical Reactivity

Pyridin-4-yl diethylcarbamate likely undergoes reactions typical of carbamates and pyridine derivatives:

Hydrolysis

  • Acidic Conditions: Cleavage of the carbamate linkage yields 4-hydroxypyridine and diethylamine.

    C10H14N2O2+H2OH+C5H5NO+C4H11N+CO2\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_5\text{NO} + \text{C}_4\text{H}_{11}\text{N} + \text{CO}_2
  • Basic Conditions: Saponification produces pyridin-4-olate and diethylcarbamate ions.

Nucleophilic Substitution

The carbamate group may act as a leaving group in SN2 reactions, particularly with strong nucleophiles (e.g., amines, thiols).

Electrophilic Aromatic Substitution

The pyridine ring’s 4-position is meta-directing, favoring substitution at the 2- or 6-positions under nitration or sulfonation conditions.

Biological Activity and Applications

Enzyme Inhibition

Pyridin-3-yl dimethylcarbamate inhibits cytochrome P450 enzymes (e.g., 14α-methyl demethylase), suggesting that the 4-yl diethyl variant may similarly interfere with sterol biosynthesis. Potential applications include:

  • Agrochemicals: Disruption of phytosterol synthesis in plants could confer herbicidal activity.

  • Pharmaceuticals: Modulation of human P450 enzymes (e.g., CYP3A4) might enable drug-drug interaction studies.

Neuropharmacology

Carbamates like pyridostigmine (a dimethyl analog) are acetylcholinesterase inhibitors . Pyridin-4-yl diethylcarbamate could exhibit analogous activity, albeit with altered pharmacokinetics due to increased lipophilicity.

Future Research Directions

  • Synthetic Optimization: Develop scalable methods using continuous-flow reactors or green solvents.

  • Biological Screening: Evaluate inhibitory activity against P450 isoforms and acetylcholinesterase.

  • Computational Modeling: Predict metabolic pathways and toxicity profiles via DFT or molecular docking.

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